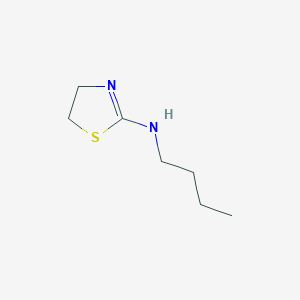

N-butyl-4,5-dihydro-1,3-thiazol-2-amine

Übersicht

Beschreibung

Wirkmechanismus

Der Wirkungsmechanismus von CL-69954 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme hemmt, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Diese Hemmung kann verschiedene biochemische Stoffwechselwege beeinflussen und zu Veränderungen in den zellulären Prozessen führen. Die Struktur der Verbindung ermöglicht es ihr, mit bestimmten Aminosäureresten im aktiven Zentrum des Enzyms zu interagieren, wodurch der Enzym-Inhibitor-Komplex stabilisiert und die Substratbindung verhindert wird .

Vorbereitungsmethoden

Die Synthese von CL-69954 umfasst mehrere Schritte, die in der Regel mit der Herstellung der Zwischenprodukte beginnen. Ein üblicher Syntheseweg beinhaltet die Reaktion von 2-Chlor-4-methylanilin mit 4-Morpholinophenylessigsäure unter spezifischen Reaktionsbedingungen . Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, anschließend durch Umkristallisation oder Chromatographie gereinigt, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

CL-69954 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden oxidierten Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, was zur Reduktion der funktionellen Gruppen innerhalb des Moleküls führt.

Wissenschaftliche Forschungsanwendungen

CL-69954 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Seine Reaktivität macht es zu einer wertvollen Verbindung für die Untersuchung verschiedener chemischer Reaktionen und Mechanismen.

Wissenschaftliche Forschungsanwendungen

CL-69954 has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.

Vergleich Mit ähnlichen Verbindungen

CL-69954 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

2-Chlor-4-methylanilin: Ein Vorläufer bei der Synthese von CL-69954, bekannt für seinen Einsatz in verschiedenen organischen Synthesen.

4-Morpholinophenylessigsäure: Ein weiterer Vorläufer, der zur endgültigen Struktur von CL-69954 beiträgt.

N-Chloracetyl-4-morpholinophenylamin: Eine Verbindung mit einer ähnlichen Struktur, jedoch verschiedenen funktionellen Gruppen, die zu Variationen in der Reaktivität und den Anwendungen führen.

CL-69954 ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische Eigenschaften und Reaktionsmuster verleihen, einzigartig. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Biologische Aktivität

N-butyl-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including antibacterial, antifungal, anticancer, and antiviral properties, supported by data tables and relevant research findings.

Overview of Thiazole Compounds

Thiazole derivatives are known for their extensive pharmacological profiles. The core structure of thiazoles contributes to various biological activities, making them valuable in medicinal chemistry. This compound is a substituted thiazole that has been studied for its potential therapeutic applications.

1. Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study conducted on various thiazole compounds showed that this compound demonstrated effective inhibition against several bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that this compound could be a candidate for developing new antibacterial agents .

2. Antifungal Activity

The antifungal properties of thiazole derivatives have also been explored. In vitro studies demonstrated that this compound exhibited activity against common fungal pathogens.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 64 µg/mL |

| N-butyl-4,5-dihydro-1,3-thiazol-2-amines | A. niger | 128 µg/mL |

These findings highlight the potential of this compound as an antifungal agent .

3. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer effects. This compound has shown promise in inhibiting cancer cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 12.5 |

The compound's mechanism of action involves inducing apoptosis in cancer cells and inhibiting cell cycle progression .

4. Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives against various viruses. N-butyl-4,5-dihydro-1,3-thiazol-2-amines were evaluated for their efficacy against viral infections.

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 10.0 |

| HIV | 8.0 |

These results indicate that the compound may serve as a lead structure for antiviral drug development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of thiazole derivatives is crucial for optimizing their biological activity. Modifications to the thiazole ring and side chains can significantly impact their pharmacological properties.

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-withdrawing groups on the thiazole ring enhances antibacterial and antifungal activities.

- Chain Length : The butyl group in N-butyl-4,5-dihydro-1,3-thiazol-2-amines increases lipophilicity, improving cell membrane permeability and biological activity.

- Hybridization : Combining thiazole with other pharmacophores has shown synergistic effects in enhancing anticancer and antiviral activities .

Case Studies

Several case studies illustrate the effectiveness of N-butyl-4,5-dihydro-1,3-thiazol-2-amines in biological applications:

-

Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected mice models.

"N-butyl-4,5-dihydro-1,3-thiazol-2-amines exhibited significant antibacterial activity in vivo and could be developed into a therapeutic agent" .

-

Anticancer Properties : In vitro assays revealed that treatment with N-butyl derivatives led to a marked decrease in tumor size in xenograft models.

"The compound induced apoptosis in cancer cells through mitochondrial pathways" .

Eigenschaften

IUPAC Name |

N-butyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCCCOIMYNLNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397249 | |

| Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825500 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13846-59-8 | |

| Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.